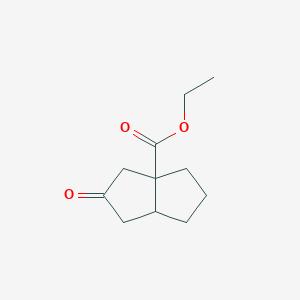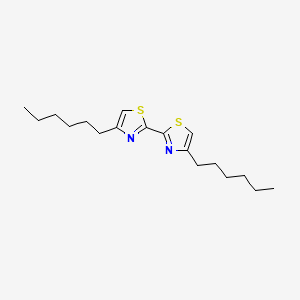
2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis[4-hydroxy-
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- is a complex organic compound with the molecular formula C25H16O6 and a molecular weight of 412.39 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and hydroxyl groups, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxycoumarin with benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 4-hydroxy-: A simpler analog with fewer hydroxyl groups and a different substitution pattern.
2H-1-Benzopyran-2-one, 3,3’-(3-pyridinylmethylene)bis[4-hydroxy-: Contains a pyridine ring instead of a phenyl ring, altering its chemical properties and reactivity.
2H-1-Benzopyran-2-one, 3,3’-methylenebis[4-hydroxy-: Lacks the phenylmethylene group, resulting in different physical and chemical characteristics.
Uniqueness
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy- is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-phenylmethyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O6/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWIGGMSOWGWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715684 | |
| Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-19-8 | |
| Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B3048737.png)
![Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-](/img/structure/B3048738.png)




![2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid](/img/structure/B3048745.png)





![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)

